molecular formula C7H4ClF2NO B2603430 5-Chloro-2,4-difluorobenzamide CAS No. 1805526-09-3

5-Chloro-2,4-difluorobenzamide

Cat. No.: B2603430
CAS No.: 1805526-09-3
M. Wt: 191.56
InChI Key: QSEZYYARDVDRDL-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluorobenzamide is an organofluorine compound with the molecular formula C7H4ClF2NO. It is characterized by the presence of chlorine and fluorine atoms attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-difluorobenzamide typically involves the electrophilic aromatic substitution of a benzene derivative. One common method includes the reaction of 5-chloro-2,4-difluoroaniline with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzamides, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones .

Scientific Research Applications

5-Chloro-2,4-difluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-difluorobenzamide involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity, allowing it to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,4-difluoroaniline
  • 2,4-Difluorobenzamide
  • 5-Chloro-2-fluorobenzamide

Uniqueness

5-Chloro-2,4-difluorobenzamide is unique due to the combination of chlorine and fluorine atoms on the benzamide core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-chloro-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEZYYARDVDRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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